
3-methyl-1H-indazole molecular structure and
numbering

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest
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Cat. No.: B1298950 Get Quote

An In-depth Technical Guide to the Molecular Structure and Numbering of 3-methyl-1H-
indazole

Introduction
3-methyl-1H-indazole is a heterocyclic aromatic organic compound that serves as a pivotal

structural motif in medicinal chemistry and drug discovery.[1] Its rigid bicyclic system,

composed of a benzene ring fused to a pyrazole ring, offers a versatile scaffold for developing

therapeutic agents targeting a wide range of biological targets, including kinases and other

enzymes. This guide provides a comprehensive technical overview of the molecular structure,

IUPAC numbering conventions, spectroscopic signature, and a validated synthesis protocol for

3-methyl-1H-indazole, intended for researchers, medicinal chemists, and professionals in drug

development. The compound has a molecular formula of C₈H₈N₂ and a molecular weight of

approximately 132.16 g/mol .[2][3][4][5]

Part 1: Elucidation of Molecular Structure &
Tautomerism
The foundational structure of 3-methyl-1H-indazole is a benzopyrazole system, where a six-

membered benzene ring is fused to a five-membered pyrazole ring.[6] A critical feature of the

indazole core is its capacity for tautomerism—the migration of a proton between the two

nitrogen atoms of the pyrazole ring. This results in two primary tautomeric forms: 1H-indazole

and 2H-indazole.[6][7]
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1H-Tautomer: The proton resides on the nitrogen atom at position 1. This is generally the

more thermodynamically stable and, therefore, the predominant form for N-unsubstituted

indazoles.[6][7]

2H-Tautomer: The proton is located on the nitrogen atom at position 2.

For 3-methyl-indazole, the 1H-tautomer is the conventionally depicted and more stable isomer.

The presence and position of the N-H proton are crucial, as it can act as a hydrogen bond

donor, a key interaction in many biological systems.

Caption: Tautomeric forms of 3-methyl-indazole.

Part 2: IUPAC Numbering Convention
A standardized numbering system is essential for unambiguously identifying substituted

indazole derivatives. According to IUPAC nomenclature, the numbering of the indazole ring

begins at the protonated nitrogen (for the 1H-tautomer) and proceeds around the pyrazole ring

first before continuing to the benzene ring. The primary objective is to assign the lowest

possible locants to the heteroatoms and then to the substituents.

Causality of Numbering:

Position 1: Assigned to the nitrogen atom bearing the hydrogen in the stable 1H-tautomer.

Position 2: Assigned to the adjacent nitrogen atom.

Position 3: Assigned to the carbon bearing the methyl group. This position is part of the five-

membered ring.

Positions 4, 5, 6, 7: The numbering continues sequentially around the carbons of the fused

benzene ring.

This convention ensures that 3-methyl-1H-indazole is the unique and correct name for this

structure.

Caption: IUPAC numbering for 3-methyl-1H-indazole.
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Part 3: Spectroscopic Characterization for
Structural Verification
Spectroscopic analysis is indispensable for confirming the identity and purity of 3-methyl-1H-
indazole.[8] The combination of NMR, IR, and Mass Spectrometry provides a complete

fingerprint of the molecule.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[10]

¹H NMR: The proton NMR spectrum is highly diagnostic. A broad singlet corresponding to the

exchangeable N-H proton is typically observed at a high chemical shift (>10 ppm), especially

in solvents like DMSO-d₆.[10] The methyl group protons appear as a sharp singlet around

2.5 ppm. The four aromatic protons on the benzene ring appear as a complex multiplet

pattern between 6.9 and 7.7 ppm.[11]

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show eight distinct signals

corresponding to the eight carbon atoms in the molecule (six in the benzene ring, one at C3,

and the methyl carbon).

Table 1: Summary of NMR Data for 3-methyl-1H-indazole

Technique Assignment
Expected Chemical

Shift (δ, ppm)
Notes

¹H NMR NH (Position 1) ~13.2 (in CDCl₃)[11]
Broad singlet,
position is solvent-
dependent.

Aromatic H (C4-C7) 6.90 - 7.65[11]
Complex multiplets

(doublets and triplets).

CH₃ (Position 3) ~2.56[11] Sharp singlet.

¹³C NMR Aromatic C 108 - 142
Six distinct signals

expected.

C3 ~141
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| | CH₃ | ~11-12 | |

Note: Precise chemical shifts can vary based on the solvent and instrument frequency. The

data is compiled from reported values for 3-methyl-1H-indazole and its derivatives.[11][12]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

N-H Stretch: A characteristic broad absorption band is expected in the region of 3100-3300

cm⁻¹ due to the N-H bond stretching of the pyrazole ring.

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations appear just above

3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group appears just below 3000

cm⁻¹.

C=C and C=N Ring Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region correspond

to the stretching vibrations within the fused aromatic ring system.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through

fragmentation patterns.[8]

Molecular Ion Peak (M⁺): The primary peak in the mass spectrum will correspond to the

molecular weight of the compound. For 3-methyl-1H-indazole (C₈H₈N₂), the expected exact

mass is ~132.07 Da, leading to a prominent molecular ion peak (M⁺) at m/z = 132.[2][11]

Fragmentation: Common fragmentation may involve the loss of a proton (M-1) or other small

neutral molecules, providing further structural evidence. A significant fragment is often

observed at m/z = 131.[2]

Part 4: Validated Synthesis Protocol
A common and efficient method for synthesizing 3-methyl-1H-indazole is the reductive

cyclization of 2-aminoacetophenone.[3][11] This process involves two key chemical

transformations: diazotization followed by an intramolecular reaction.
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Experimental Protocol: Synthesis via Reductive Cyclization

Causality: This protocol relies on the initial formation of a diazonium salt from the primary

amine of 2-aminoacetophenone. This highly reactive intermediate is not isolated but is

immediately subjected to a reducing agent (stannous chloride), which facilitates an

intramolecular cyclization reaction to form the stable indazole ring system.

Step-by-Step Methodology:[3][11]

Dissolution: Dissolve 2-aminoacetophenone (1.0 eq) in hydrochloric acid (37%) and cool the

solution to 0-10 °C in an ice bath.

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.2 eq)

dropwise to the reaction mixture, ensuring the temperature is maintained between 0-10 °C.

Stir the mixture for 1 hour at this temperature.

Reduction & Cyclization: In a separate flask, dissolve stannous chloride dihydrate

(SnCl₂·2H₂O) (2.5 eq) in hydrochloric acid (37%). Slowly add this solution to the diazonium

salt mixture, again maintaining the temperature at 0-10 °C.

Reaction Completion: Allow the reaction to stir overnight at the same temperature (0-10 °C).

Work-up: Pour the reaction mixture into ice water and filter to remove any solids.

Precipitation: Adjust the pH of the filtrate to ~8 using a suitable base (e.g., NaOH or NaHCO₃

solution). A large amount of solid product will precipitate out of the solution.

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly to

yield 3-methyl-1H-indazole as an off-white solid.[11]

2-Aminoacetophenone Step 1: Diazotization
(HCl, NaNO₂, 0-10 °C) In-situ Diazonium SaltReactive Intermediate Step 2: Reductive Cyclization

(SnCl₂·H₂O, HCl) 3-methyl-1H-indazole

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-methyl-1H-indazole.
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Part 5: Physicochemical and Safety Data
A summary of key properties and safety information is crucial for proper handling and

application.

Table 2: Physicochemical and Safety Properties

Property Value Reference

Molecular Formula C₈H₈N₂ [2][3][4]

Molecular Weight 132.16 g/mol [2][3][4]

CAS Number 3176-62-3 [3][13]

Appearance Off-white to white solid [3][11]

IUPAC Name 3-methyl-1H-indazole [2]

| GHS Hazard | Warning: H302 (Harmful if swallowed) |[2][4] |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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